molecular formula C17H15FN2O5 B371346 N-(4-fluorophenyl)-3-{2-nitro-4,5-dimethoxyphenyl}acrylamide CAS No. 331461-79-1

N-(4-fluorophenyl)-3-{2-nitro-4,5-dimethoxyphenyl}acrylamide

Cat. No.: B371346
CAS No.: 331461-79-1
M. Wt: 346.31g/mol
InChI Key: NAIODXVRJHBNCR-FPYGCLRLSA-N
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Description

N-(4-fluorophenyl)-3-{2-nitro-4,5-dimethoxyphenyl}acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a fluorophenyl group, a nitro group, and dimethoxyphenyl groups attached to an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-3-{2-nitro-4,5-dimethoxyphenyl}acrylamide typically involves the reaction of 4-fluoroaniline with 2-nitro-4,5-dimethoxybenzaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acrylamide under acidic or basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are commonly used.

Major Products Formed:

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluorophenyl)-3-{2-nitro-4,5-dimethoxyphenyl}acrylamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-{2-nitro-4,5-dimethoxyphenyl}acrylamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl group enhances the compound’s binding affinity to target proteins, influencing its biological activity.

Comparison with Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 4-fluoroisobutyrfentanyl

Comparison: N-(4-fluorophenyl)-3-{2-nitro-4,5-dimethoxyphenyl}acrylamide is unique due to the presence of both nitro and dimethoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(4,5-dimethoxy-2-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O5/c1-24-15-9-11(14(20(22)23)10-16(15)25-2)3-8-17(21)19-13-6-4-12(18)5-7-13/h3-10H,1-2H3,(H,19,21)/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIODXVRJHBNCR-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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